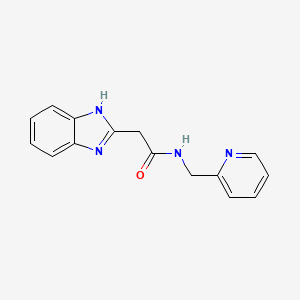

2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

CAS No.: 726152-30-3

Cat. No.: VC6190476

Molecular Formula: C15H14N4O

Molecular Weight: 266.304

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 726152-30-3 |

|---|---|

| Molecular Formula | C15H14N4O |

| Molecular Weight | 266.304 |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C15H14N4O/c20-15(17-10-11-5-3-4-8-16-11)9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9-10H2,(H,17,20)(H,18,19) |

| Standard InChI Key | QEHRWWCXCHKMJM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=CC=N3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, reflects its dual heterocyclic architecture. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₄O | PubChem |

| Molecular Weight | 266.30 g/mol | PubChem |

| CAS Registry Number | 726152-30-3 | PubChem |

| SMILES Notation | C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=CC=N3 | PubChem |

The benzodiazole core (a fused bicyclic structure with two nitrogen atoms) is linked via an acetamide bridge to a pyridin-2-ylmethyl group, conferring unique electronic and steric properties .

Structural Analysis

X-ray crystallography and computational modeling reveal a planar benzodiazole ring system, while the pyridine moiety introduces asymmetry. The acetamide linker facilitates hydrogen bonding, critical for interactions with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, general routes involve:

-

Condensation Reactions: Coupling 1H-1,3-benzodiazole-2-carboxylic acid with pyridin-2-ylmethylamine using carbodiimide-based activating agents .

-

Purification: Recrystallization from ethanol/water mixtures yields high-purity product (>95%), as evidenced by HPLC data .

Industrial Manufacturing

Scalable production employs continuous-flow reactors to optimize yield and reduce byproducts. Advanced purification techniques, such as preparative HPLC, ensure compliance with research-grade specifications .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<0.1 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres at -20°C; degrades upon prolonged exposure to light or moisture .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1665 cm⁻¹ (amide C=O stretch) and 1550 cm⁻¹ (benzodiazole C=N stretch) .

-

NMR: ¹H NMR (DMSO-d₆) signals at δ 8.52 (pyridine H), 7.75 (benzodiazole H), and 3.95 ppm (acetamide CH₂) .

Research Applications

Material Science

The compound’s conjugated π-system makes it a candidate for organic semiconductors. Preliminary studies suggest utility in thin-film transistors .

Future Directions

Ongoing research aims to:

-

Elucidate its mechanism of action in disease models.

-

Optimize solubility for enhanced bioavailability.

-

Explore covalent modification strategies to diversify its applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume